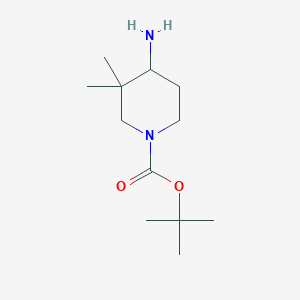
3-Bromo-4-hydroxy-5-methoxybenzonitrile
Vue d'ensemble
Description
3-Bromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and methoxy functional groups
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-4-hydroxy-5-methoxybenzonitrile is the respiratory system
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it’s recommended that the compound be stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat.
Méthodes De Préparation
The synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile typically involves the bromination of 4-hydroxy-5-methoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Bromination Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Bromo-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:
-
Substitution Reactions
- The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
- Common reagents: Amines, thiols
- Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
-
Oxidation Reactions
- The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
- Common reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
-
Reduction Reactions
- The nitrile group can be reduced to an amine group using reducing agents.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a catalyst
- Conditions: Anhydrous solvent (e.g., ether), elevated temperature
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Bromo-4-hydroxy-5-methoxybenzonitrile has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research.
-
Medicine
- Explored as a potential lead compound for drug development.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
3-Bromo-4-hydroxy-5-methoxybenzonitrile can be compared with other similar compounds, such as:
- 2-Bromo-4-hydroxy-5-methoxybenzonitrile
- 3-Fluoro-4-hydroxy-5-methoxybenzonitrile
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
These compounds share similar structural features but differ in the position or type of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLXRNDUJYBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427393 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-45-5 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)






![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)
